- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

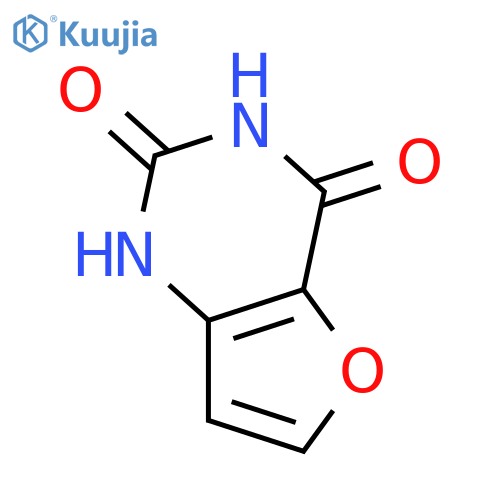

furo3,2-dpyrimidine-2,4-diol structure

Nome do Produto:furo3,2-dpyrimidine-2,4-diol

furo3,2-dpyrimidine-2,4-diol Propriedades químicas e físicas

Nomes e Identificadores

-

- Furo[3,2-d]pyrimidine-2,4-diol

- 1H-furo[3,2-d]pyrimidine-2,4-dione

- furo[3,2-d]pyrimidine-2,4(1H,3H)-dione

- furo3,2-dpyrimidine-2,4-diol

-

- MDL: MFCD11520867

- Inchi: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)

- Chave InChI: UEICIOHAOMRQDE-UHFFFAOYSA-N

- SMILES: O=C1NC2=C(OC=C2)C(=O)N1

Propriedades Computadas

- Massa Exacta: 152.02200

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 0

Propriedades Experimentais

- PSA: 79.38000

- LogP: 0.63400

furo3,2-dpyrimidine-2,4-diol Informações de segurança

furo3,2-dpyrimidine-2,4-diol Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

furo3,2-dpyrimidine-2,4-diol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-314223-10.0g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 10.0g |

$9571.0 | 2023-07-10 | |

| Enamine | EN300-314223-2.5g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 2.5g |

$2490.0 | 2023-09-05 | |

| Enamine | EN300-314223-0.25g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 0.25g |

$589.0 | 2023-09-05 | |

| Enamine | EN300-314223-0.1g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 0.1g |

$413.0 | 2023-09-05 | |

| Alichem | A089000433-10g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 10g |

$3142.11 | 2023-08-31 | |

| Alichem | A089000433-5g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 5g |

$2200.00 | 2023-08-31 | |

| Enamine | EN300-314223-5g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 5g |

$4909.0 | 2023-09-05 | |

| 1PlusChem | 1P00600E-250mg |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 250mg |

$287.00 | 2024-04-19 | |

| Ambeed | A697207-1g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 1g |

$850.0 | 2025-03-04 | |

| abcr | AB334496-1g |

Furo[3,2-d]pyrimidine-2,4-diol; . |

956034-06-3 | 1g |

€1771.00 | 2025-02-20 |

furo3,2-dpyrimidine-2,4-diol Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 40 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

Referência

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3.5 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referência

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referência

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane , Water

Referência

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; 3.5 h, 70 °C

Referência

- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referência

- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Referência

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referência

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referência

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referência

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

furo3,2-dpyrimidine-2,4-diol Raw materials

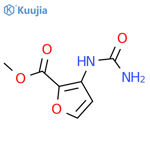

- Methyl 3-ureidofuran-2-carboxylate

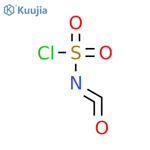

- Chlorosulfonyl isocyanate

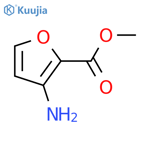

- Methyl 3-aminofuran-2-carboxylate

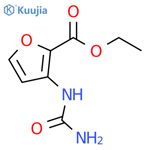

- 2-Furancarboxylic acid, 3-[(aminocarbonyl)amino]-, ethyl ester

furo3,2-dpyrimidine-2,4-diol Preparation Products

furo3,2-dpyrimidine-2,4-diol Literatura Relacionada

-

Walid A. M. Elgaher,Martina Fruth,Matthias Groh,J?rg Haupenthal,Rolf W. Hartmann RSC Adv. 2014 4 2177

956034-06-3 (furo3,2-dpyrimidine-2,4-diol) Produtos relacionados

- 1026783-35-6(2-{[2-(diethylamino)ethyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid)

- 1219798-46-5(4-Nitrobenzonitrile-d4)

- 851094-91-2(methyl 4-{5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-ylcarbamoyl}benzoate)

- 2969322-27-6(1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2-methylpentan-1-ol)

- 1047657-69-1(spiro[benzofuran-2,4-piperidine]-3-one;hydrochloride)

- 894012-32-9(N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide)

- 450351-87-8(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide)

- 1694816-36-8(1-Butan-2-ylimidazol-2-amine)

- 2137192-12-0(methyl (3R)-3-amino-3-(oxan-2-yl)propanoate)

- 58258-01-8(Desalkyl Ebastine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:956034-06-3)furo3,2-dpyrimidine-2,4-diol

Pureza:99%/99%/99%

Quantidade:100mg/250mg/1g

Preço ($):167.0/284.0/765.0